molecular formula C2H8N2O2 B1329945 Hydrazine acetate CAS No. 7335-65-1

Hydrazine acetate

Cat. No. B1329945
CAS RN: 7335-65-1
M. Wt: 92.1 g/mol
InChI Key: YFHNDHXQDJQEEE-UHFFFAOYSA-N
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Patent
US05874411

Procedure details

Compound 54 is then converted in two steps into O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate (55). First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate. Preferably, this reaction is conducted by contacting compound 54 with from about 1.1 to about 1.5 equivalents of hydrazine acetate (prepared by known procedures from hydrazine and acetic anhydride) at a temperature of from about 0° C. to about 20° C. for about 5 to about 10 hours. Typically, the reaction is conducted in an anhydrous solvent, such as dimethylformamide. Treatment of the resulting product with trichloroacetonitrile in the presence of an amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides compound 55. This reaction is typically conducted in an anhydrous inert organic solvent, such as dichloromethane, using an excess of trichloroacetonitrile.
[Compound]
Name
Compound 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:27])([Cl:26])[C:3](=[NH:25])[O:4][C@H:5]1[O:22][C@H:21]([CH2:23][Cl:24])[C@@H:16]([O:17][C:18](=[O:20])[CH3:19])[C@H:11]([O:12][C:13](=[O:15])[CH3:14])[C@H:6]1[O:7][C:8](=[O:10])[CH3:9].[C:28](O)(=O)[CH3:29].[NH2:32]N.C[N:35]([CH3:38])C=O>>[Cl:1][C:2]([Cl:27])([Cl:26])[C:3]#[N:25].[N:32]12[CH2:29][CH2:28][CH2:38][N:35]=[C:5]1[CH2:6][CH2:11][CH2:16][CH2:21][CH2:23]2.[Cl:27][C:2]([Cl:1])([Cl:26])[C:3](=[NH:25])[O:4][C@H:5]1[O:22][C@H:21]([CH2:23][Cl:24])[C@@H:16]([O:17][C:18](=[O:20])[CH3:19])[C@H:11]([O:12][C:13](=[O:15])[CH3:14])[C@H:6]1[O:7][C:8](=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Compound 54
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)CCl)=N)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate
CUSTOM
Type
CUSTOM
Details
of from about 0° C. to about 20° C.
CUSTOM
Type
CUSTOM
Details
for about 5 to about 10 hours

Outcomes

Product
Name
Type
product
Smiles
ClC(C#N)(Cl)Cl
Name
Type
product
Smiles
Name
Type
product
Smiles
N12CCCCCC2=NCCC1
Name
Type
product
Smiles
ClC(C(O[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)CCl)=N)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874411

Procedure details

Compound 54 is then converted in two steps into O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate (55). First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate. Preferably, this reaction is conducted by contacting compound 54 with from about 1.1 to about 1.5 equivalents of hydrazine acetate (prepared by known procedures from hydrazine and acetic anhydride) at a temperature of from about 0° C. to about 20° C. for about 5 to about 10 hours. Typically, the reaction is conducted in an anhydrous solvent, such as dimethylformamide. Treatment of the resulting product with trichloroacetonitrile in the presence of an amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides compound 55. This reaction is typically conducted in an anhydrous inert organic solvent, such as dichloromethane, using an excess of trichloroacetonitrile.
[Compound]
Name
Compound 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:27])([Cl:26])[C:3](=[NH:25])[O:4][C@H:5]1[O:22][C@H:21]([CH2:23][Cl:24])[C@@H:16]([O:17][C:18](=[O:20])[CH3:19])[C@H:11]([O:12][C:13](=[O:15])[CH3:14])[C@H:6]1[O:7][C:8](=[O:10])[CH3:9].[C:28](O)(=O)[CH3:29].[NH2:32]N.C[N:35]([CH3:38])C=O>>[Cl:1][C:2]([Cl:27])([Cl:26])[C:3]#[N:25].[N:32]12[CH2:29][CH2:28][CH2:38][N:35]=[C:5]1[CH2:6][CH2:11][CH2:16][CH2:21][CH2:23]2.[Cl:27][C:2]([Cl:1])([Cl:26])[C:3](=[NH:25])[O:4][C@H:5]1[O:22][C@H:21]([CH2:23][Cl:24])[C@@H:16]([O:17][C:18](=[O:20])[CH3:19])[C@H:11]([O:12][C:13](=[O:15])[CH3:14])[C@H:6]1[O:7][C:8](=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Compound 54
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)CCl)=N)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate
CUSTOM
Type
CUSTOM
Details
of from about 0° C. to about 20° C.
CUSTOM
Type
CUSTOM
Details
for about 5 to about 10 hours

Outcomes

Product
Name
Type
product
Smiles
ClC(C#N)(Cl)Cl
Name
Type
product
Smiles
Name
Type
product
Smiles
N12CCCCCC2=NCCC1
Name
Type
product
Smiles
ClC(C(O[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)CCl)=N)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.